ITE-ATRA is primarily derived from the enzymatic oxidation of retinol, which is converted to retinal and subsequently to all-trans-retinoic acid through the action of specific enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. The synthesis pathway involves two main steps: first, retinol is oxidized to retinal, and then retinal is irreversibly oxidized to all-trans-retinoic acid by aldehyde dehydrogenase enzymes (ALDH) .
ITE-ATRA falls under the category of retinoids, a class of compounds that includes both natural and synthetic derivatives of vitamin A. Retinoids are known for their diverse roles in cellular functions and have been extensively studied for their therapeutic applications in dermatology and oncology.
The synthesis of ITE-ATRA can be achieved through various methods, primarily focusing on the oxidation of retinol. Key methods include:
The enzymatic synthesis typically involves incubating retinol with specific enzymes under controlled conditions (e.g., temperature, pH) to facilitate conversion. For instance, recombinant human ALDH1A1 has been shown to efficiently convert retinal to all-trans-retinoic acid with high affinity . Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for monitoring the reaction progress and quantifying the product .
ITE-ATRA has a complex molecular structure characterized by a cyclohexene ring with conjugated double bonds, which is essential for its biological activity. The chemical formula is C20H28O2, with a molecular weight of approximately 300.44 g/mol.
The structural analysis reveals that all-trans-retinoic acid features a series of alternating single and double bonds that contribute to its stability and reactivity. The presence of functional groups such as carboxylic acids further enhances its solubility in biological systems.
ITE-ATRA participates in various chemical reactions:
The stability of all-trans-retinoic acid can be compromised by environmental factors such as light and oxygen, necessitating protective measures during storage and handling . Analytical methods like high-performance liquid chromatography (HPLC) are commonly used for quantification and analysis of these reactions .
ITE-ATRA exerts its effects primarily through the activation of nuclear receptors known as retinoic acid receptors (RARs). Upon binding to RARs, it forms a heterodimer with retinoid X receptors (RXRs), leading to the regulation of target gene expression involved in cell differentiation and development.
Studies have shown that all-trans-retinoic acid influences several signaling pathways related to cell growth and differentiation, making it a potent agent in cancer therapy, particularly in acute promyelocytic leukemia .
ITE-ATRA has numerous applications in scientific research and medicine:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: